molecular formula C28H27N5O2S B2991388 N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 394241-60-2

N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2991388
CAS No.: 394241-60-2
M. Wt: 497.62
InChI Key: VHGCOPBTVCDQKU-UHFFFAOYSA-N
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Description

N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H27N5O2S and its molecular weight is 497.62. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has focused on the synthesis and evaluation of various derivatives for their potential anticancer properties. For instance, a study involving the synthesis of novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups demonstrated promising anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These compounds were evaluated using the MTT assay method, with some showing GI50 values comparable to the standard drug Adriamycin, highlighting their potential as anticancer agents (Tiwari et al., 2017).

Antibacterial and Antioxidant Activities

Another direction of research involves the synthesis of derivatives with antibacterial and antioxidant activities. A study synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives and evaluated their activities against various cancer cell lines and their antioxidant properties. Some compounds demonstrated promising results, comparable to cisplatin, a standard anticancer agent, indicating their potential therapeutic applications (Gudipati et al., 2011).

Antiallergy Agents

Compounds with a similar chemical structure have been investigated for their antiallergy potential. A study on N-(4-substituted-thiazolyl)oxamic acid derivatives found several analogues with significant antiallergy activity in rat models, surpassing the effectiveness of disodium cromoglycate, a known antiallergy medication. This suggests the potential for developing new antiallergy treatments based on such chemical scaffolds (Hargrave et al., 1983).

Corrosion Inhibition

Research into benzothiazole derivatives for steel corrosion inhibition in acidic environments has also been conducted. Compounds with benzothiazole structures have shown high inhibition efficiencies, suggesting their application in protecting steel structures from corrosion (Hu et al., 2016).

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2S/c1-19-9-8-14-23(20(19)2)33-25(17-29-27(35)22-11-4-3-5-12-22)30-31-28(33)36-18-26(34)32-16-15-21-10-6-7-13-24(21)32/h3-14H,15-18H2,1-2H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCOPBTVCDQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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